tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate
Description
tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate is a brominated imidazole derivative featuring a tert-butyl carbamate group. Its structure includes a 4-bromo-2-methyl-imidazole moiety linked via an ethyl spacer to a methyl-substituted carbamate. Bromine enhances electrophilic reactivity, while the methyl group increases lipophilicity.
Properties
Molecular Formula |
C12H20BrN3O2 |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-methylimidazol-1-yl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-9-14-10(13)8-16(9)7-6-15(5)11(17)18-12(2,3)4/h8H,6-7H2,1-5H3 |
InChI Key |
JPWUUEVAGKICTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CCN(C)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl carbamate, 4-bromo-2-methyl-imidazole, and N-methyl-ethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydride to facilitate the coupling reaction.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the imidazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of azido or thiol-substituted imidazole derivatives.
Hydrolysis: Formation of tert-butyl alcohol, N-methyl-ethylamine, and 4-bromo-2-methyl-imidazole.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the imidazole ring.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with carbamate or imidazole moieties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agrochemicals: Potential use in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate involves its interaction with biological targets through the imidazole and carbamate groups. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the carbamate group can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations :
- Imidazole vs.
- Bromo vs. Fluoro Substituents : The bromine in the target compound may enhance electrophilicity compared to the fluorophenyl group in the pyrrole-containing analog , impacting reactivity in substitution reactions.
- Carbamate Linkers : All compounds share a tert-butyl carbamate group, suggesting common strategies for protecting amines during synthesis.
Crystallographic Behavior
- In contrast, the target compound’s bromo-imidazole group may favor halogen bonding (C–Br⋯O/N), influencing solubility and crystallization kinetics.
Biological Activity
tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.
Chemical Profile
- Molecular Formula: C₁₁H₁₄BrN₃O₂
- CAS Number: 877399-17-2
- Molecular Weight: 261.12 g/mol
- Structure: The compound features a tert-butyl group, a carbamate moiety, and a bromo-substituted imidazole ring, contributing to its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics. In vitro assays demonstrated that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of anti-apoptotic proteins such as Bcl-2.
Case Study: Apoptosis Induction in Cancer Cells
In a study published in Cancer Research, the compound was tested on MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to the control group.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Table 2: Cytokine Production in LPS-Stimulated Macrophages
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound (10 µM) | 80 | 90 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Protein Kinases : The compound may inhibit certain kinases involved in cell proliferation.
- Modulation of Apoptotic Pathways : It enhances pro-apoptotic signals while inhibiting anti-apoptotic pathways.
- Reduction of Oxidative Stress : It may help in reducing oxidative stress markers in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
